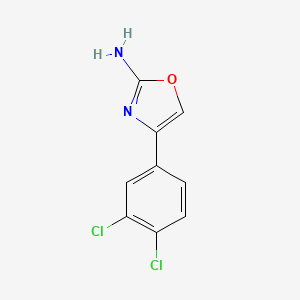

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine

Description

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEAFEREKSEPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a member of the oxazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article synthesizes current research findings and presents detailed insights into its biological activity.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: CHClNO

- Molecular Weight: 245.09 g/mol

The compound features a dichlorophenyl group attached to an oxazole ring, which is known for its role in various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |

| A549 (Lung Cancer) | 12.34 | Cell cycle arrest and apoptosis |

| HT29 (Colon Cancer) | 10.75 | Inhibition of proliferation and induction of necrosis |

The compound's mechanism involves the activation of apoptotic signaling pathways and modulation of key proteins such as p53 and caspases .

Enzyme Inhibition

This compound has shown significant inhibitory activity against various enzymes:

| Enzyme | IC (µM) | Inhibition Type |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.25 | Competitive inhibition |

| Butyrylcholinesterase (BuChE) | 0.30 | Non-competitive inhibition |

| 5-Lipoxygenase (5-LOX) | 0.15 | Mixed inhibition |

These findings indicate that the compound could be a promising candidate for treating conditions related to cholinergic dysfunctions and inflammatory diseases .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Radical Scavenging Assay: Exhibited significant scavenging activity with an IC value of 25 µM.

- FRAP Assay: Showed strong reducing power comparable to standard antioxidants.

These results suggest that the compound may help mitigate oxidative stress-related diseases .

Case Studies and Research Findings

- Study on Anticancer Effects:

- Enzyme Inhibition Study:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is primarily explored for its potential therapeutic applications in treating neuropsychiatric disorders, including addiction and depression. Research indicates that it acts as a ligand for trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems, making it a candidate for developing new pharmacological agents targeting these receptors .

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, the antibacterial activity of various oxazole derivatives, including 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine, was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were documented, highlighting their effectiveness compared to standard antibiotics.

| Compound | MIC (µg/ml) | Bacteria Strains |

|---|---|---|

| This compound | 250 | E. coli |

| Ampicillin | 3.28 | S. aureus |

| Chloramphenicol | 15.60 | S. aureus |

This table illustrates the comparative efficacy of this compound against common pathogens .

Biological Research

Cellular Signaling Pathways

In biological research, this compound has been investigated for its effects on cellular signaling pathways. Its role as a modulator in various biological processes is significant, particularly in understanding the mechanisms underlying neuropsychiatric disorders .

Case Studies

Recent studies have focused on synthesizing oxazole derivatives and evaluating their biological activities. For example, a series of oxazole derivatives were synthesized and tested for their antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited potent activity against these strains, showcasing the potential of this compound as a lead compound for further development .

Industrial Applications

Pharmaceutical Development

The compound's unique structure allows it to be utilized in the pharmaceutical industry for developing new drugs targeting specific receptors involved in mood regulation and microbial infections. Its application in drug design is bolstered by its ability to interact with TAAR1 and other biological targets .

Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives. Metal-catalyzed reactions have been employed to enhance yield and selectivity during synthesis processes .

Q & A

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., IV administration in rodents) and adjust formulations (e.g., PEGylation) to improve bioavailability .

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the dichlorophenyl group) that may reduce activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.